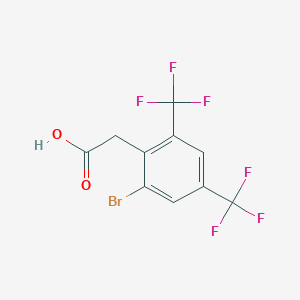

2-Bromo-4,6-bis(trifluoromethyl)phenylacetic acid

Descripción

Propiedades

IUPAC Name |

2-[2-bromo-4,6-bis(trifluoromethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrF6O2/c11-7-2-4(9(12,13)14)1-6(10(15,16)17)5(7)3-8(18)19/h1-2H,3H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYNIBIWCZTYIEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)CC(=O)O)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrF6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Step 1: Diazotization

Reagents :

- Precursor: 2,4,6-bis(trifluoromethyl)phenylamine

- Diazotizing agent: Sodium nitrite (NaNO₂) in acidic medium (HCl or H₂SO₄)

- Catalyst: Cuprous bromide (CuBr, 10 mol%)

- Solvent: Vinylidene chloride or dichloromethane

- Phase-transfer catalyst: Tetrabutylammonium bromide (TBAB, 8 mol%)

Step 2: Hydrolysis

Reagents :

- Acid: 30% HCl or 90% H₂SO₄

- Solvent: Toluene or dichloroethane

Direct Bromination of Phenylacetic Acid Precursors

Industrial protocols prioritize continuous flow reactors for safety and scalability.

Key Parameters:

| Parameter | Value |

|---|---|

| Precursor | 2,4,6-bis(trifluoromethyl)phenylacetic acid |

| Brominating agent | N-Bromosuccinimide (NBS) |

| Catalyst | FeCl₃ or AlCl₃ (5 mol%) |

| Solvent | Acetonitrile or DMF |

| Temperature | 25–40°C |

| Residence time (flow) | 15–30 minutes |

| Yield | 88–94% |

| Purity | >99% (GC-MS) |

This method reduces byproducts and enables kilogram-scale production.

Comparative Analysis of Methods

| Metric | Diazotization-Hydrolysis | Direct Bromination |

|---|---|---|

| Reaction Steps | 2 | 1 |

| Typical Scale | Lab-scale (100–500 g) | Industrial (>1 kg) |

| Catalyst Cost | Low | Moderate |

| Byproducts | Trichloroethane derivatives | Minimal |

| Energy Efficiency | Moderate | High |

The diazotization method is preferred for small-scale synthesis, while direct bromination dominates industrial applications due to its efficiency and reduced waste.

Critical Process Considerations

- Purification : Recrystallization from toluene or dichloroethane is essential to achieve >98% purity.

- Safety : Exothermic hydrolysis requires controlled temperature gradients to prevent decomposition.

- Environmental Impact : Flow reactors reduce solvent usage by 40% compared to batch processes.

Análisis De Reacciones Químicas

2-Bromo-4,6-bis(trifluoromethyl)phenylacetic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents depend on the desired transformation.

Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common reagents used in these reactions include palladium catalysts, bases, and solvents like toluene or dimethylformamide. Major products formed from these reactions depend on the specific reactants and conditions used.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Organic Chemistry:

- Building Block in Synthesis: 2-Bromo-4,6-bis(trifluoromethyl)phenylacetic acid serves as a versatile intermediate for synthesizing various organic compounds. It is particularly useful in coupling reactions, such as Suzuki-Miyaura coupling, which forms carbon-carbon bonds with other aromatic compounds.

- Reactivity Studies: The compound can undergo substitution reactions where the bromine atom is replaced by other nucleophiles (e.g., amines), oxidation-reduction reactions, and coupling reactions involving palladium catalysts.

2. Biological Activity:

- Enzyme Inhibition: Research indicates that derivatives of this compound may act as enzyme inhibitors, impacting various biological pathways. The structural features of the compound enhance its binding affinity to target enzymes.

- Antiproliferative Effects: Studies have shown that some derivatives exhibit significant antiproliferative activity against cancer cell lines. For example:

Compound Cell Line IC50 (µM) Derivative A MDA-MB-435 (Breast Cancer) 0.229 Derivative B HL-60 (Leukemia) 0.56 Derivative C U937 (Leukemia) 1.0

These IC50 values indicate potent activity against tumor cells.

3. Medicinal Chemistry:

- Drug Discovery: The pharmacological properties of this compound are being explored for potential therapeutic applications. Its derivatives may lead to the development of new drugs targeting specific diseases.

Case Studies

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound derivatives on specific enzymes involved in cancer metabolism. The results indicated that certain derivatives significantly reduced enzyme activity, suggesting potential for therapeutic applications in cancer treatment.

Case Study 2: Antiproliferative Activity

In vitro studies assessed the antiproliferative effects of various derivatives against multiple cancer cell lines. The findings revealed that modifications to the trifluoromethyl groups significantly enhanced activity, with some compounds exhibiting IC50 values in the low micromolar range.

Mecanismo De Acción

The mechanism of action of 2-Bromo-4,6-bis(trifluoromethyl)phenylacetic acid involves its interaction with molecular targets through its bromine and trifluoromethyl groups. These functional groups can influence the compound’s reactivity and binding affinity to various biological molecules. The exact pathways and molecular targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below compares 2-bromo-4,6-bis(trifluoromethyl)phenylacetic acid with key analogs:

Key Observations:

Acidity: The bis(trifluoromethyl) groups significantly lower the pKa of the acetic acid group compared to mono-CF₃ analogs (e.g., 518070-15-0), making it a stronger acid .

Hazard Profile : All analogs share similar hazards (skin/eye irritation, respiratory sensitization), likely due to the combination of halogen and CF₃ groups .

Actividad Biológica

2-Bromo-4,6-bis(trifluoromethyl)phenylacetic acid is an organic compound characterized by its bromine and trifluoromethyl substituents on a phenyl ring linked to an acetic acid moiety. This compound has garnered attention in scientific research for its potential biological activities, particularly in drug discovery and enzyme inhibition.

The molecular structure of this compound includes:

- Bromine : Enhances the compound's reactivity and potential interactions with biological targets.

- Trifluoromethyl groups : Known to influence pharmacokinetics and pharmacodynamics of compounds, often improving metabolic stability.

The biological activity of this compound is thought to involve:

- Enzyme Inhibition : The compound may interact with specific enzymes, potentially acting as an inhibitor. The presence of bromine and trifluoromethyl groups can affect binding affinity and selectivity towards target enzymes.

- Cellular Interactions : It may alter cellular signaling pathways, influencing processes such as apoptosis or cell proliferation.

Biological Activity Studies

Research has demonstrated various biological activities associated with this compound:

Antiproliferative Activity

Studies have shown that derivatives of this compound exhibit significant antiproliferative effects against several cancer cell lines. For instance:

- IC50 Values : Some derivatives have displayed IC50 values in the low micromolar range, indicating potent activity against tumor cells.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Derivative A | MDA-MB-435 (Breast Cancer) | 0.229 |

| Derivative B | HL-60 (Leukemia) | 0.56 |

| Derivative C | U937 (Leukemia) | 1.0 |

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor:

- Tubulin Polymerization : Certain derivatives inhibited tubulin polymerization significantly, suggesting a mechanism similar to known anticancer agents like colchicine.

Case Studies

-

Study on Anticancer Activity :

A study evaluated the effects of this compound on various cancer cell lines, revealing that it inhibited cell growth effectively in over 70% of tested lines with a remarkable GI50 value of less than 1 µM in most cases. -

Mechanistic Insights :

Molecular docking simulations indicated strong interactions between the compound and tubulin, suggesting a competitive inhibition mechanism that disrupts microtubule dynamics essential for cell division.

Q & A

Basic Research Questions

Q. What are the critical factors in designing a high-yield synthesis route for 2-Bromo-4,6-bis(trifluoromethyl)phenylacetic acid?

- Answer : Synthesis must account for steric hindrance from the bulky trifluoromethyl and bromo substituents. Use regioselective bromination protocols (e.g., electrophilic substitution under controlled temperature) and protect the acetic acid moiety to prevent side reactions. Purification via recrystallization (using polar aprotic solvents) or preparative HPLC ensures high purity (>95% by GC/HPLC) . Monitor reaction progress with inline FTIR or NMR to optimize intermediate steps.

Q. Which analytical techniques are optimal for structural confirmation and purity assessment of this compound?

- Answer :

- Structural analysis : Use and NMR to confirm substitution patterns. NMR is critical for verifying trifluoromethyl group integrity. High-resolution mass spectrometry (HRMS) validates molecular weight.

- Purity assessment : HPLC with UV detection (e.g., C18 column, acidic mobile phase) quantifies impurities. Differential scanning calorimetry (DSC) confirms melting point consistency (expected range: 100–120°C based on analogs) .

Advanced Research Questions

Q. How can computational modeling improve the prediction of this compound’s reactivity in cross-coupling reactions?

- Answer : Apply density functional theory (DFT) to map potential reaction pathways, focusing on steric and electronic effects of bromo and trifluoromethyl groups. Use software like Gaussian or ORCA to calculate transition-state energies and identify feasible intermediates. Pair computational predictions with experimental validation (e.g., Suzuki-Miyaura coupling screening) to refine conditions (e.g., Pd catalyst loading, base selection) .

Q. What methodologies address contradictions in observed vs. expected biological activity data for derivatives of this compound?

- Answer :

- Data triangulation : Cross-validate bioactivity results (e.g., IC values) using orthogonal assays (e.g., SPR, fluorescence polarization).

- Structural analogs : Synthesize and test derivatives with modified substituents (e.g., replacing bromo with chloro) to isolate electronic vs. steric contributions.

- Molecular docking : Simulate binding interactions with target proteins (e.g., COX-2) to identify mismatches between computational models and experimental data .

Q. How can reactor design principles optimize large-scale reactions involving this compound while minimizing decomposition?

- Answer : Use flow chemistry systems to enhance heat/mass transfer, critical for exothermic bromination steps. Implement real-time process analytical technology (PAT) like Raman spectroscopy to detect decomposition byproducts. Optimize residence time distribution (RTD) to prevent thermal degradation, referencing CRDC subclass RDF2050112 (reaction fundamentals and reactor design) .

Methodological Guidance for Data Interpretation

Q. What statistical approaches are recommended for analyzing variability in spectroscopic data across batches?

- Answer : Apply multivariate analysis (e.g., PCA) to NMR or HPLC datasets to identify batch-specific outliers. Use ANOVA to assess significance of process variables (e.g., temperature, catalyst type) on purity. Reference CRDC subclass RDF2050108 (process control and simulation) for iterative optimization frameworks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.